

Application Notes and Protocols for Generating NKR-P1 Knockout Mouse Models

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Compound of Interest

Compound Name: NKR-P1

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Introduction

Natural Killer (NK) cells are critical components of the innate immune system, playing a vital role in the surveillance and elimination of transformed and virally infected cells. The **NKR-P1** (Klrb) family of C-type lectin-like receptors are key regulators of NK cell function. In mice, this family includes both activating (e.g., **NKR-P1C**) and inhibitory (e.g., **NKR-P1B**) members, which fine-tune NK cell responses. The generation of **NKR-P1** knockout mouse models is a powerful tool to dissect the in vivo roles of these receptors in immune regulation, infectious diseases, and cancer.

This document provides detailed application notes and protocols for the generation and characterization of **NKR-P1** knockout mouse models, with a focus on the activating receptor **NKR-P1C** (Klrb1c). The methodologies described herein utilize CRISPR-Cas9 technology for efficient gene targeting and provide comprehensive procedures for genotyping and functional validation of the resulting knockout mice.

Data Presentation

Table 1: Summary of sgRNA Sequences for Klrb1c Gene Targeting

Target Exon	sgRNA Sequence (5' - 3')	PAM	Predicted On-Target Score	Predicted Off-Target Score
Exon 1	GTCACAGGTG AGATTCCAGG	AGG	92	85
Exon 2	AGTCTAGAGGA CTTGACAAA	GGG	89	81
Exon 3	TCTGGAGTGAA CCTGTCGTC	AGG	95	90

Note: sgRNA sequences are examples and should be validated in silico and in vitro prior to use. Scores are hypothetical and will vary based on the design tool used.

Table 2: Expected Genotyping Results by PCR

Genotype	Forward Primer 1 + Reverse Primer 1	Forward Primer 2 + Reverse Primer 2	Expected Band Size(s)
Wild-Type (+/+)	✓	✓	~200 bp (WT allele)
Heterozygous (+/-)	✓	✓	~200 bp (WT allele), ~400 bp (KO allele)
Homozygous (-/-)	✓	✓	~400 bp (KO allele)

Note: Primer sequences and expected band sizes are illustrative and will depend on the specific targeting strategy and primer design.

Table 3: Phenotypic Analysis of NKR-P1C Knockout Mice (Template)

Parameter	Wild-Type	NKR-P1C KO	p-value
Spleen			
Total Splenocytes (x 10 ⁷)			
NK Cells (% of lymphocytes)			
NK Cells (absolute number x 10 ⁶)			
NKT Cells (% of lymphocytes)			
T Cells (% of lymphocytes)			
B Cells (% of lymphocytes)			
Blood			
NK Cells (% of lymphocytes)			
Functional Assays			
% Specific Lysis of YAC-1 cells (E:T = 25:1)			
IFN-γ concentration (pg/mL) after NKR-P1C cross-linking			

Note: This table provides a template for the quantitative data that should be collected. Specific values will need to be determined experimentally.

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Generation of NKR-P1C Knockout Mice

This protocol outlines the generation of Klrp1c knockout mice using the CRISPR-Cas9 system. [\[1\]](#)

1. sgRNA Design and Synthesis:

- Design sgRNAs targeting the initial exons of the Klrp1c gene to ensure a frameshift mutation and subsequent protein knockout. Utilize online design tools (e.g., CHOPCHOP, Synthego Design Tool).
- Synthesize high-quality sgRNAs and Cas9 nuclease. It is recommended to use a multi-guide sgRNA approach to enhance knockout efficiency.

2. Microinjection of Zygotes:

- Prepare a microinjection mix containing Cas9 protein and the designed sgRNAs.
- Harvest zygotes from superovulated female mice (e.g., C57BL/6 strain).
- Microinject the Cas9/sgRNA ribonucleoprotein (RNP) complex into the cytoplasm or pronucleus of the zygotes.
- Transfer the microinjected zygotes into pseudopregnant surrogate mothers.

3. Identification of Founder Mice:

- At 10-14 days of age, obtain tail biopsies from the resulting pups for genomic DNA extraction.
- Perform PCR using primers flanking the targeted region of the Klrp1c gene.
- Analyze the PCR products by Sanger sequencing to identify the presence of insertions or deletions (indels) that disrupt the open reading frame.
- Founder mice with desired mutations are then bred to establish the knockout line.

Protocol 2: Genotyping of NKR-P1C Knockout Mice

This protocol describes a PCR-based method for routine genotyping of the **NKR-P1C** knockout mouse line.

1. Genomic DNA Extraction:

- Obtain a small tail or ear biopsy from weaned mice.
- Digest the tissue using a lysis buffer containing Proteinase K.
- Purify the genomic DNA using a standard phenol/chloroform extraction or a commercial DNA extraction kit.

2. PCR Amplification:

- Design two sets of primers: one pair flanking the targeted deletion site and another pair internal to the deleted region (for knockout allele confirmation).
- Set up PCR reactions with the extracted genomic DNA and the designed primers. A three-primer strategy (one common forward and two allele-specific reverse primers) can also be employed.
- Use a standard PCR program with an annealing temperature optimized for the specific primers.

3. Gel Electrophoresis:

- Run the PCR products on a 1.5-2% agarose gel.
- Visualize the DNA bands under UV light to determine the genotype based on the expected band sizes for wild-type, heterozygous, and homozygous knockout mice.

Protocol 3: Immunophenotyping of NKR-P1C Knockout Mice by Flow Cytometry

This protocol details the analysis of immune cell populations in the spleen of **NKR-P1C** knockout and wild-type control mice.

1. Spleen Cell Suspension Preparation:

- Euthanize mice and aseptically remove the spleen.
- Generate a single-cell suspension by mechanical disruption of the spleen through a 70 μ m cell strainer.
- Lyse red blood cells using an ACK lysis buffer.
- Wash and resuspend the splenocytes in FACS buffer (PBS with 2% FBS).

2. Antibody Staining:

- Count the cells and adjust the concentration to 1×10^7 cells/mL.

- Incubate the cells with an Fc block (anti-CD16/32) to prevent non-specific antibody binding.
- Stain the cells with a cocktail of fluorescently-labeled antibodies. A typical panel for NK cell analysis includes:
 - NKp46 (a pan-NK cell marker)[2]
 - CD3ε (to exclude T cells)
 - CD19 (to exclude B cells)
 - NK1.1 (**NKR-P1C**, will be absent in knockout mice)
 - Other relevant markers (e.g., CD27, CD11b for maturation status).

3. Data Acquisition and Analysis:

- Acquire the data on a flow cytometer.
- Analyze the data using flow cytometry analysis software (e.g., FlowJo). Gate on lymphocytes, then on single cells, and subsequently identify NK cells (CD3- NKp46+). Determine the percentages and absolute numbers of different immune cell populations.

Protocol 4: In Vitro NK Cell Cytotoxicity Assay

This protocol describes a flow cytometry-based assay to assess the cytotoxic function of NK cells from **NKR-P1C** knockout mice.[3][4][5]

1. Effector and Target Cell Preparation:

- Isolate splenocytes from wild-type and **NKR-P1C** knockout mice to be used as effector cells. NK cells can be enriched using magnetic bead-based isolation kits.
- Use a classic NK cell target cell line, such as YAC-1, which is sensitive to NK cell-mediated lysis.
- Label the target cells with a fluorescent dye (e.g., CFSE) for identification.

2. Co-culture:

- Co-culture the effector and target cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1) in a 96-well U-bottom plate.
- Include control wells with target cells only (spontaneous death) and target cells with a lysis agent (maximum death).
- Incubate the plate for 4 hours at 37°C.

3. Staining and Analysis:

- After incubation, add a viability dye (e.g., 7-AAD or Propidium Iodide) to each well to stain dead cells.
- Acquire the samples on a flow cytometer.
- Analyze the percentage of dead (viability dye-positive) target cells (CFSE-positive) at each E:T ratio.
- Calculate the percentage of specific lysis using the formula: $\% \text{ Specific Lysis} = 100 * (\% \text{ Experimental Death} - \% \text{ Spontaneous Death}) / (\% \text{ Maximum Death} - \% \text{ Spontaneous Death})$

Protocol 5: Measurement of IFN-γ Production by ELISA

This protocol details the quantification of Interferon-gamma (IFN-γ) secreted by NK cells upon stimulation.[\[6\]](#)[\[7\]](#)

1. NK Cell Stimulation:

- Isolate NK cells from the spleens of wild-type and **NKR-P1C** knockout mice.
- Plate the NK cells in a 96-well plate.
- For **NKR-P1C**-specific stimulation, coat the wells with an anti-NK1.1 antibody (clone PK136). For polyclonal stimulation, use a combination of IL-12 and IL-18.[\[8\]](#)
- Incubate the cells for 24-48 hours at 37°C.

2. ELISA Procedure:

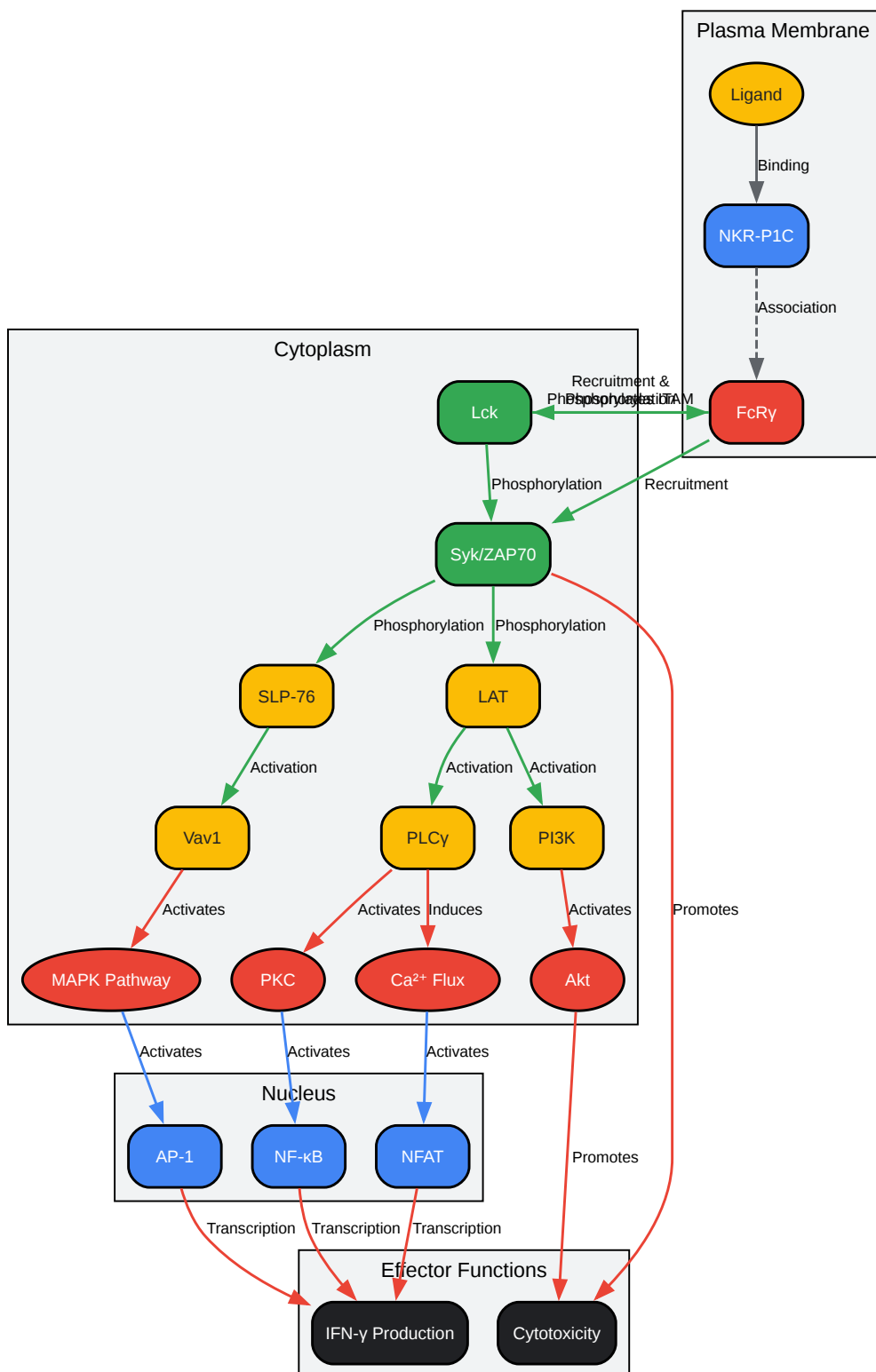
- After incubation, collect the cell culture supernatants.
- Perform a sandwich ELISA for mouse IFN-γ according to the manufacturer's instructions.
- Briefly, coat a 96-well plate with a capture antibody for IFN-γ.
- Add the collected supernatants and a serial dilution of a known IFN-γ standard.
- Add a biotinylated detection antibody, followed by a streptavidin-HRP conjugate.
- Add a TMB substrate solution and stop the reaction with a stop solution.

3. Data Analysis:

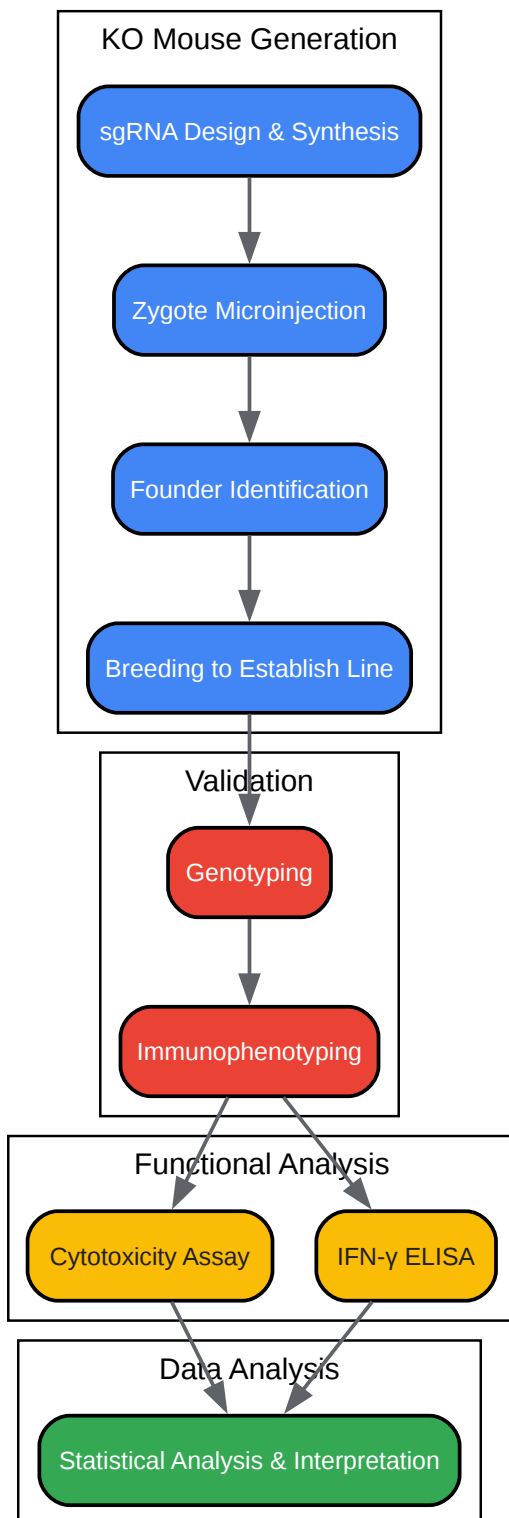
- Measure the absorbance at 450 nm using a microplate reader.
- Generate a standard curve from the serial dilutions of the IFN-γ standard.
- Calculate the concentration of IFN-γ in the samples based on the standard curve.

Visualizations

NKR-P1C Signaling Pathway

[Click to download full resolution via product page](#)Caption: **NKR-P1C** signaling cascade in mouse NK cells.

Experimental Workflow for NKR-P1C KO Mouse Generation and Characterization

[Click to download full resolution via product page](#)Caption: Workflow for **NKR-P1C** KO mouse generation.

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